Calpeptin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action: A Multi-Target Inhibitor

Calpeptin functions as a cysteine protease inhibitor. Its structure features an aldehyde warhead that binds reversibly and covalently to the catalytic cysteine residue in the active site of target enzymes, forming a thiohemiacetal intermediate and blocking protease activity [1].

The following diagram illustrates how this compound inhibits different proteases and its subsequent cellular effects:

Quantitative data on this compound's inhibitory strength against its key targets is summarized in the table below.

| Target | Inhibitory Potency (IC₅₀ / Kᵢ) | Experimental Context |

|---|---|---|

| Calpain I | ID₅₀ = 40-52 nM [2] [3] | Human platelets; Porcine erythrocytes |

| Calpain II | ID₅₀ = 34 nM [3] | Porcine kidney |

| Cathepsin L | Kᵢ = 131 pM [1] | Recombinant human enzyme |

| Cathepsin K | Kᵢ = 61 pM [1] | Recombinant human enzyme |

| SARS-CoV-2 Mpro | IC₅₀ = 10.7 µM [1] [4] | In vitro biochemical assay |

Research Applications and Key Findings

This compound's application in research has revealed potential therapeutic benefits across several disease areas.

| Disease Area | Model System | Key Findings & Proposed Mechanism |

|---|---|---|

| Acute Kidney Injury (AKI) | Mouse IR model; Human HK-2 cells [5] | Improved renal function, reduced apoptosis, suppressed AIM2/NLRP3 inflammasome activation, increased Klotho protein [5]. |

| Pancreatic Cancer | Mouse xenograft; Human cell lines [6] | Reduced tumor volume/weight, inhibited desmoplasia, suppressed proliferation, migration, invasion of cancer and stellate cells [6]. |

| SARS-CoV-2 / COVID-19 | Hamster model; VERO E6 cells [1] | Reduced viral load in trachea; potent inhibition of viral entry via cathepsin L blockade in endosomal pathway [1]. |

| Pulmonary Fibrosis | Mouse model (bleomycin-induced) [7] [6] | Ameliorated fibrosis, decreased expression of TGF-β1, IL-6, collagen type Iα1, and angiopoietin-1 [7]. |

| Neuroprotection | Rat models (cerebral ischemia, subarachnoid hemorrhage) [8] [3] | Reduced neuronal apoptosis, behavioral deficits, and caspase-3 expression [8] [3]. |

Experimental Protocols

To help you integrate this compound into your research, here are methodologies from key studies.

In Vitro Cell Viability and Function Assays

This protocol is adapted from studies on pancreatic cancer [6].

- Cell Plating: Plate PCCs or PSCs at a density of 1,000 cells per well in a 96-well plate with DMEM containing 10% FBS and allow to adhere for 24 hours.

- Dosing: Replace medium with fresh medium containing this compound at concentrations ranging from 0 (DMSO vehicle) to 80 µM.

- Viability Measurement: After incubation, determine cell viability using a standard CellTiter-Glo Luminescent Cell Viability Assay.

- Functional Assays: For migration and invasion assays, use transwell chambers pre-coated with Matrigel for invasion. Quantify cells that migrate/invade through the membrane after this compound treatment.

In Vivo Animal Model of Disease

This protocol is based on studies of kidney and pancreatic disease [5] [6].

- Renal Ischemia/Reperfusion (AKI) Model [5]:

- Animals: Male C57/B6J mice (8-10 weeks old).

- Dosing: Administer this compound (40 µg/mouse/day, i.p.) for 5 days as a pre-treatment prior to surgery.

- Surgery: Subject mice to right nephrectomy and clamp the left renal pedicle for 30 minutes to induce ischemia, followed by reperfusion.

- Pancreatic Cancer Xenograft Model [6]:

- Xenograft: Subcutaneously transplant human pancreatic cancer cells (e.g., SW1990) into nude mice.

- Dosing: One week post-implantation, administer 0.04 mg this compound (i.p.) in a DMSO/PBS solution three times a week for 4 weeks.

- Endpoint Analysis: Measure tumor volume and weight; analyze tissue via immunohistochemistry (IHC) and Sirius red staining.

Commercial Information for Researchers

This compound is readily available from multiple biochemical suppliers for research purposes.

| Supplier | Catalog Number | Price (USD) | Formats Available |

|---|---|---|---|

| ApexBio | A4411 [7] | $76.00 (10 mg), $230.00 (50 mg) [7] | 10 mg, 50 mg; 10 mM solution in Ethanol [7] |

| MedChemExpress | N/A [2] | Get Quote [2] | 5 mg to 500 mg; solutions in DMSO [2] |

| Santa Cruz Biotechnology | sc-202516 [8] | $119.00 (10 mg), $447.00 (50 mg) [8] | 10 mg, 50 mg [8] |

| Tocris Bioscience | 0448 [4] | N/A | Solid [4] |

Handling and Storage

- Storage: The solid powder should be desiccated at +4°C [7] [4]. Solutions in DMSO or ethanol can be stored at -20°C, but for long-term storage (e.g., 6 months), -80°C is recommended [2] [3].

- Solubility: this compound is highly soluble in DMSO (≥87.6 mg/mL) and ethanol (≥96.6 mg/mL), but insoluble in water [7] [2].

References

- 1. This compound is a potent cathepsin inhibitor and drug ... [nature.com]

- 2. This compound | Calpain Inhibitor [medchemexpress.com]

- 3. This compound | Cysteine Protease inhibitor | Mechanism [selleckchem.com]

- 4. This compound | Calcium-Sensitive Proteases [tocris.com]

- 5. Calpain Inhibitor this compound Alleviates Ischemia/ ... [pmc.ncbi.nlm.nih.gov]

- 6. Calpain inhibitor this compound suppresses pancreatic cancer ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Calpain Protease Inhibitor [apexbt.com]

- 8. This compound | CAS 117591-20-5 [scbt.com]

Summary of Quantitative Data on Calpeptin

| Disease Model / System | Key Findings / Effect Size | Experimental Context | Citation |

|---|---|---|---|

| Pancreatic Cancer | ↓ Tumor volume (P=0.0473); ↓ Tumor weight (P=0.0471); ↓ Proliferation, migration, invasion (P=0.017-0.035) | Mouse xenograft model; In vitro functional assays | [1] |

| SARS-CoV-2 Infection | CatL Ki = 131 pM; VERO E6 EC50 = 183 nM; ↓ Viral load in hamster trachea at 1 mg/kg | Enzyme inhibition; Cell infection assay; In vivo hamster model | [2] [3] |

| Acute Kidney Injury (AKI) | ↓ Serum creatinine & BUN; ↓ Tubular injury score; ↑ Klotho protein | Mouse ischemia/reperfusion model | [4] |

| Parkinson's Disease Models | ↓ Pro-inflammatory cytokines (TNF-α, IL-6); ↓ ROS generation; Improved cell viability | BV2 microglial & VSC-4.1 motoneuron cells | [5] |

| TET Protein Stability | Extended TET2 half-life from ~10 hrs to ~16 hrs | Cycloheximide chase assay in 293T cells | [6] |

| Erythroid Differentiation | Strong induction of adult α- and β-globin gene expression | Murine erythroleukemia (MEL) cells | [7] |

Detailed Experimental Protocols

To help you implement these findings in your research, here are the methodologies for key experiments cited above.

In Vivo Mouse Model of Pancreatic Cancer [1]

- Cell Implantation: Subcutaneously transplant 1x10⁶ SW1990 pancreatic cancer cells alone (left flank) or mixed with 1x10⁶ immortalized pancreatic stellate cells (iPSCs) (right flank) into 5-week-old female nude mice.

- Treatment Regimen: One week post-implantation, randomly divide mice into two groups (n=5/group). Administer either 0.04 mg Calpeptin in DMSO/PBS or vehicle control (DMSO/PBS) via intraperitoneal injection, three times per week for four weeks.

- Endpoint Analysis: On day 35, euthanize mice, excise and weigh tumors. Calculate tumor volume using the formula: π/6 × (L × W × W), where L is the largest diameter and W is the smallest diameter. Perform immunohistochemical analysis for α-SMA, periostin, and PCNA on tumor sections.

In Vitro Cell Functional Assays (Proliferation, Migration, Invasion) [1]

- Cell Viability/Proliferation Assay: Plate 1,000 PCCs or PSCs per well in 96-well plates. After adhesion, treat with this compound (0-80 μM) in DMEM with 10% FBS. Incubate and measure viability at designated time points (e.g., day 0, 1, 3, 5) using a standard CellTiter-Glo or MTT assay.

- Migration & Invasion Assay: Use transwell or Boyden chambers. For invasion assays, coat membranes with Matrigel. Seed serum-starved cells in the upper chamber with this compound. Place medium with 10% FBS (or other chemoattractants) in the lower chamber. After incubation (e.g., 24-48 hours), fix cells that migrated/invaded to the lower membrane, stain, and count under a microscope.

Enzyme Inhibition Assays for Cathepsins and Mpro [2] [3]

- Procedure: Incubate the target protease (e.g., human Cathepsin L, Cathepsin K, or SARS-CoV-2 Mpro) with a fluorogenic substrate in an appropriate reaction buffer.

- Inhibition Kinetics: Pre-incubate the enzyme with a range of this compound concentrations (e.g., from pM to μM) for a set time before adding the substrate.

- Data Analysis: Monitor the reaction in real-time using a fluorescence plate reader. Calculate the initial reaction rates. Determine the inhibition constant (Ki) by fitting the data to an appropriate model for tight-binding or covalent inhibitors.

Mechanism of Action and Signaling Pathways

This compound's effects are mediated primarily through the inhibition of calpains and cathepsins, impacting multiple downstream pathways.

Summary of this compound's primary molecular targets and the downstream cellular processes they influence, leading to its diverse therapeutic effects.

References

- 1. Calpain inhibitor this compound suppresses pancreatic cancer ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a potent cathepsin inhibitor and drug candidate ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a potent cathepsin inhibitor and drug ... [nature.com]

- 4. Calpain Inhibitor this compound Alleviates Ischemia/ ... [frontiersin.org]

- 5. Neuroprotective Effects of Calpain Inhibition in Parkinson's ... [mdpi.com]

- 6. Regulation of TET Protein Stability by Calpains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Increases the Activity of Upstream Stimulatory ... [sciencedirect.com]

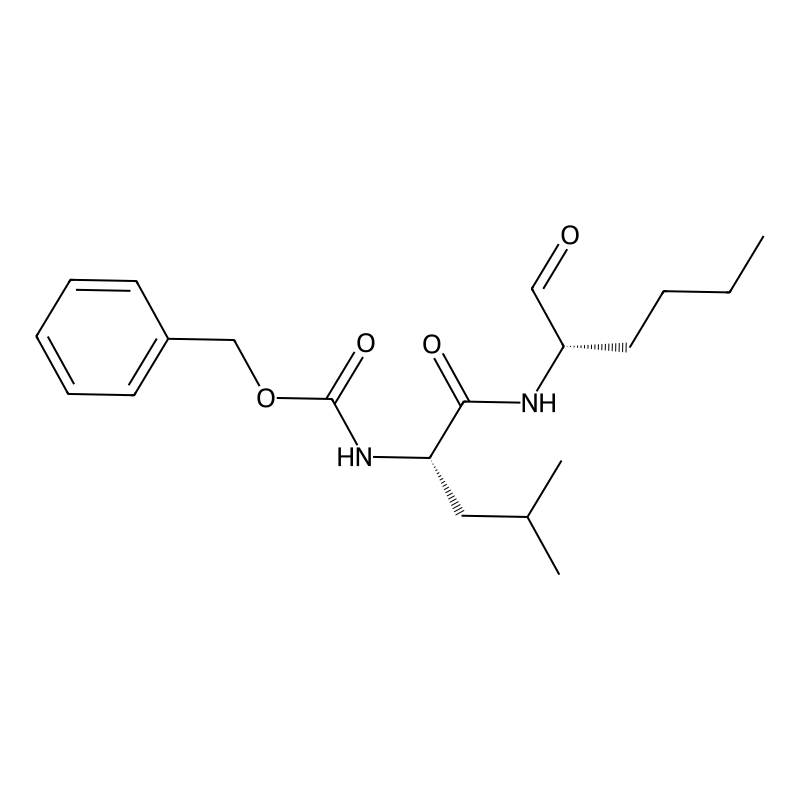

Chemical Structure and Identity

Calpeptin is a synthetic dipeptide analog with a defined stereochemistry that is critical for its activity.

| Property | Description |

|---|---|

| Systematic IUPAC Name | Benzyl N-[(1S)-3-methyl-1-oxo-1-[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate [1] |

| Alternate Names | Z-Leu-norleucinal; N-Benzyloxycarbonyl-L-leucyl-norleucinal [2] [3] |

| CAS Number | 117591-20-5 [4] [2] [5] |

| Molecular Formula | C₂₀H₃₀N₂O₄ [4] [2] [1] |

| Molecular Weight | 362.46 g/mol (Average); 362.220557 g/mol (Monoisotopic) [1] |

| Canonical SMILES | CCCCC(C=O)NC(C(CC(C)C)NC(OCc1ccccc1)=O)=O [4] |

| InChIKey | PGGUOGKHUUUWAF-ROUUACIJSA-N [5] |

| XLogP3-AA | 3.6 [1] |

| Hydrogen Bond Donor Count | 2 [1] |

| Hydrogen Bond Acceptor Count | 4 [1] |

| Rotatable Bond Count | 14 [1] |

| Melting Point | 60-75 °C [5] |

The molecule's structure consists of a benzyloxycarbonyl (Z or Cbz) group attached to a L-leucine residue, which is linked to a norleucinal moiety. The C-terminal aldehyde (-CHO) group of the norleucine residue is the key reactive functional group responsible for inhibiting cysteine proteases [3]. The two defined stereocenters ((S) configuration at both) are essential for its biological activity [1].

Mechanism of Action as a Protease Inhibitor

This compound belongs to the peptide aldehyde class of inhibitors. Its mechanism involves the aldehyde group forming a covalent, reversible thiohemiacetal conjugate with the catalytic cysteine thiol group within the active site of cysteine proteases. This conjugate mimics the transition state of the peptide hydrolysis reaction, thereby effectively blocking the enzyme's activity [3].

The following diagram illustrates the primary molecular pathway through which this compound exerts its inhibitory effects, leading to observed cellular outcomes.

This compound inhibits calpain, preventing substrate cleavage and leading to diverse cellular outcomes.

Quantitative Inhibitory Profile

This compound exhibits potent inhibition against a range of cysteine proteases. The quantitative data below, compiled from multiple assay systems, demonstrates its effectiveness.

| Target Enzyme | Origin | IC₅₀ / ID₅₀ | Citation |

|---|---|---|---|

| Calpain I | Human Platelets | 40 nM (ID₅₀) [6] | |

| Calpain I | Porcine Erythrocytes | 52 nM (ID₅₀) [6] | |

| Calpain I | Human | 5 nM (IC₅₀) [4] | |

| Calpain II | Porcine Kidney | 34 nM (ID₅₀) [6] | |

| Cathepsin L | Not Specified | 0.11 nM (IC₅₀) [7] | |

| Cathepsin K | Not Specified | 0.11 nM (IC₅₀) [7] | |

| Papain | Not Specified | 138 nM (ID₅₀) [6] |

Experimental Applications & Protocols

This compound is widely used in biomedical research to investigate calpain's role in various disease models. Key findings and experimental conditions are summarized below.

In Vitro Research Applications

- Cell Culture Guidelines: this compound is typically prepared as a concentrated stock solution in DMSO (e.g., 72 mg/mL, ~198 mM) or ethanol. Common working concentrations in cell-based assays range from 10 to 50 µM [6].

- Functional Insights:

- Neurite Outgrowth: Promotes neurite elongation in differentiating PC12 cells by inhibiting calpain, which is involved in cytoskeletal remodeling [7] [6].

- Platelet Function: Inhibits phosphorylation events and aggregation in platelets stimulated by thrombin, collagen, or ionomycin [7] [6].

- Anti-inflammatory Effects: Suppresses LPS-induced iNOS transcription and NF-κB activation, potentially through proteasome inhibition [7].

In Vivo Research Applications

Animal studies have demonstrated the therapeutic potential of this compound in several disease models.

| Disease Model | Species | Dosage & Administration | Key Outcomes | Citation |

|---|---|---|---|---|

| Bleomycin-induced Pulmonary Fibrosis | Mouse | Not Fully Specified | ↓ TGF-β1, IL-6, collagen synthesis; ameliorated fibrosis [4] | |

| Subarachnoid Hemorrhage | Rat | Not Fully Specified | Reduced neurobehavioral deficits and neuronal apoptosis [2] | |

| Focal Cerebral Ischemia-Reperfusion | Rat | Not Fully Specified | Reduced neuronal apoptosis in hippocampus [6] | |

| Right Ventricular Pressure Overload | Cat | 0.6 mg/kg, intravenous (i.v.) | Blocked calpain & caspase-3 activation; prevented cardiomyocyte cell death [6] |

Practical Research Considerations

- Solubility & Storage:

- Selectivity Note: While this compound is a potent calpain inhibitor, researchers should be aware of its activity against other cysteine proteases like cathepsin L and K, especially when interpreting results from complex biological systems [7] [2].

- Safety: this compound is labeled with the GHS07 signal word "Warning" and has hazard statements H302, H315, H319, and H335 [5]. It is for research use only and not for diagnostic or therapeutic applications [4] [2].

References

- 1. This compound | C20H30N2O4 [chemspider.com]

- 2. This compound | CAS 117591-20-5 [scbt.com]

- 3. MEROPS - Small-molecule inhibitor: this compound [ebi.ac.uk]

- 4. This compound - Calpain Protease Inhibitor [apexbt.com]

- 5. This compound | 117591-20-5 [chemicalbook.com]

- 6. This compound | Cysteine Protease inhibitor | Mechanism [selleckchem.com]

- 7. This compound [enzo.com]

Calpain Biology and Calpeptin Mechanism

Calpains are a family of calcium-dependent cysteine proteases that function as a crucial post-translational regulatory mechanism by partially cleaving specific substrates rather than completely degrading them [1]. This process affects proteins involved in cytoskeletal remodeling, signal transduction, and membrane integrity [1] [2].

The classical calpains, calpain-1 (μ-calpain) and calpain-2 (m-calpain), are ubiquitous and often have opposing roles [1]. Calpain-1 activation is linked to neuroprotective effects and processes like Long-Term Potentiation (LTP), which is important for learning and memory. In contrast, calpain-2 activation promotes neurodegeneration, synaptic weakening, and cell death [1].

Under pathological conditions like ischemia or excitotoxicity, a sustained increase in intracellular calcium leads to calpain overactivation. This hyperactivation cleaves key substrates, triggering destructive processes:

| Calpain Substrate | Consequence of Cleavage |

|---|---|

| CRMP2 (Collapsin response mediator protein 2) | Disrupts axonal growth and neuronal development [2]. |

| p35 (CDK5 activator) | Converts to p25, leading to CDK5 hyperactivation and tau hyperphosphorylation [2]. |

| Tau (Microtubule-associated protein) | Generates toxic fragments that disrupt dendrites and induce death [2]. |

| Spectrin (Cytoskeletal protein) | Produces SBDP145 (spectrin breakdown product), a biomarker of calpain activity [3]. |

| MetAP2 (Methionine aminopeptidase 2) | May increase translation of pro-apoptotic proteins [2]. |

Calpeptin acts as a potent and selective inhibitor, binding to the active site of calpain to prevent this cascade of proteolytic damage [2]. It has demonstrated protective effects in various disease models.

Therapeutic Applications and Experimental Data

This compound's efficacy has been demonstrated in preclinical models of brain injury and vascular disease, with key quantitative findings summarized below.

In Vitro Neuroprotection

In models of ischemic stroke (OGD/R - oxygen-glucose deprivation/reoxygenation), this compound and the peptide TAT-CRMP2 significantly inhibited calpain-mediated CRMP2 cleavage, reducing damage in mouse cortical neurons [2].

In Vivo Disease Models

Research in mouse models reveals this compound's benefit across different conditions:

- Ischemic Stroke: Administration of this compound reduced brain damage and promoted neurogenesis and functional recovery [2].

- Aortic Dissection (AD) with Lower Limb Ischemia (LLI): this compound treatment yielded clear therapeutic benefits, with key outcome measures shown in the table below [3].

| Model / Group | Treatment | Key Outcome Measures | Result |

|---|---|---|---|

| Lower Limb Ischemia (LLI) | This compound (0.02 mg/g, i.p.) | Limb Perfusion Ratio (surgical/contralateral side) | Significantly improved blood flow recovery |

| Limb Necrosis | Reduced incidence | ||

| Aortic Dissection (AD) (BAPN-induced) | This compound (0.02 mg/g) | Incidence of AD/Aneurysm | Decreased |

| Human AD Patients (vs. AD-only) | N/A | Plasma [SBDP145] (Calpain activity marker) | Significantly elevated |

| Mean Calcium Ion Concentration | Significantly elevated |

The mechanism behind improved blood flow in LLI involves upregulation of Fabp3 (Fatty Acid-Binding Protein 3), a protein in the fatty acid metabolism pathway induced by ischemia. Calpain inhibition promotes vascular regeneration by increasing Fabp3 levels [3].

Experimental Protocols

To help integrate this compound into your research, here are protocols from the cited studies.

Protocol: this compound Treatment in Mouse Lower Limb Ischemia Model [3]

This protocol tests this compound's efficacy in promoting blood flow recovery after femoral artery ligation.

- Animal Model: 6-8 week old male C57BL/6JGpt mice.

- Surgery: The femoral artery is isolated, its branches ligated, and a segment excised.

- This compound Administration:

- Dosage: 0.02 mg/mL per gram of body weight.

- Route: Intraperitoneal (i.p.) injection.

- Schedule: One injection prior to surgery, followed by three injections within the first week post-surgery.

- Outcome Assessment:

- Perfusion: Measured with a laser Doppler perfusion imager immediately after surgery and monitored over time. A perfusion ratio (surgical/contralateral side) of less than 20% indicates successful LLI induction.

- Necrosis: Visually assessed for blackening, loss of paw function, or toe loss.

Protocol: Calpain Activity Assay via SBDP145 ELISA [3]

This method quantifies calpain activation in tissue or plasma samples by measuring its specific cleavage product.

- Principle: Activated calpain cleaves αII-spectrin to generate a 145 kDa breakdown product (SBDP145).

- Procedure:

- Collect plasma or tissue homogenates.

- Use a commercial human (or species-specific) αII-spectrin breakdown product SBDP145 ELISA kit.

- Follow the manufacturer's protocol to measure SBDP145 concentration, which directly correlates with calpain activity.

Visualizing the Pathway and Experiments

The following diagram maps the core Calpain-Calpeptin pathway, integrating key elements from your research.

This compound inhibits calpain overactivation, blocking downstream cleavage events to confer neuroprotection and promote vascular recovery.

The experimental workflow for evaluating this compound in a lower limb ischemia model is outlined below.

Workflow for evaluating this compound in a mouse lower limb ischemia model, from surgery to outcome analysis.

Key Research Implications

The evidence suggests several promising research directions:

- Targeted Inhibition is Crucial: The opposing functions of calpain-1 and calpain-2 highlight the need for isoform-specific inhibitors. Developing selective calpain-2 inhibitors could treat neurological disorders without impairing the protective functions of calpain-1 [1].

- Broad Therapeutic Potential: this compound's efficacy in models of stroke, aortic dissection, and limb ischemia indicates its potential for treating diverse conditions involving calpain-mediated damage [3] [2].

- Biomarker-Driven Research: Using SBDP145 as a quantifiable biomarker in preclinical and clinical studies can help validate target engagement and optimize dosing regimens [3].

References

Calpain Family Overview and Physiological Functions

The calpain family is characterized by a cysteine protease core that requires calcium for activation. Unlike degradative proteases, calpains perform limited, site-specific cleavage of their substrates, thereby altering protein function and enabling rapid cellular responses to calcium signals [1] [2].

- Core Isoforms and Structure: The most abundant and well-studied members are calpain-1 (μ-calpain) and calpain-2 (m-calpain). Both are heterodimers composed of a unique large catalytic subunit (CAPN1 or CAPN2) and a common small regulatory subunit (CAPNS1, also known as calpain-4) [1] [3] [4]. The large subunit contains the catalytic protease core and calcium-binding domains, while the small subunit is essential for stability and activity [5] [4].

- Activation Mechanism: Calpain activation is a multi-step process triggered by a rise in intracellular calcium. Calcium binding induces a conformational change, releasing an auto-inhibitory anchor helix and allowing the active site to form. This process can involve the binding of up to 10 calcium ions and is influenced by phospholipids, phosphorylation, and interacting proteins like Ttm50 [1] [6].

- Key Physiological Roles: Calpains are involved in a wide array of cellular processes, including cytoskeletal remodeling, cell migration, signal transduction, cell cycle progression, and synaptic plasticity [6] [3] [2]. In the brain, calpain-1 and calpain-2 can have opposing functions, with calpain-1 promoting synaptic strengthening (LTP) and being neuroprotective, while calpain-2 is associated with synaptic weakening (LTD) and neuronal death [2].

Quantitative Biochemical Properties

The table below summarizes key quantitative data for the classical calpains, which is essential for experimental design and understanding their activity.

| Property | Calpain-1 (μ-calpain) | Calpain-2 (m-calpain) |

|---|---|---|

| Ca²⁺ Requirement for Half-Maximal Activation | ~3-50 μM [2] [7] | ~400-800 μM [2] [7] |

| Heterodimer Dissociation Constant (KD) | 185 nM (with 5 mM Ca²⁺) [4] | 509 nM (with 5 mM Ca²⁺) [4] |

| Ca²⁺ for Half-Maximal Heterodimer Interaction | 59.9 μM [4] | 940.8 μM [4] |

| Large Catalytic Subunit | CAPN1 (~80 kDa) [3] | CAPN2 (~80 kDa) [3] |

| Small Regulatory Subunit | CAPNS1 (~28 kDa) [3] | CAPNS1 (~28 kDa) [3] |

| Endogenous Inhibitor | Calpastatin [6] [3] | Calpastatin [6] [3] |

Core Experimental Methodologies

Studying calpain activity and inhibition requires specific methodologies to accurately detect its activation and evaluate potential inhibitors.

- Activity and Cleavage Assays: The most definitive method to prove calpain activation is detecting the appearance of calpain-specific cleavage products.

- Signature Substrate Cleavage: Immunoblotting for calpain-specific α-spectrin breakdown products (SBDPs), particularly a 145 kDa fragment (SBDP145), is a widely used and reliable method [7] [8]. Commercially available antibodies can distinguish calpain-specific cleavage from caspase-mediated cleavage [7].

- Fluorogenic Substrates: The optimized fluorogenic substrate (EDANS)-Glu-Pro-Leu-Phe=Ala-Glu-Arg-Lys-(DABCYL) can be used for kinetic assays, with cleavage occurring at the Phe=Ala bond [3].

- Inhibition Studies: Evaluating calpain inhibitors is a key step in therapeutic development.

- Pharmacological Inhibitors: Compounds like SJA6017, SNJ-1945, and Calpeptin have shown efficacy in preclinical models, protecting against neuronal damage and improving blood flow restoration in ischemic limbs [3] [7] [8].

- Genetic Inhibition: Overexpression of the endogenous inhibitor calpastatin (Tg-CAST mice) provides a specific genetic approach to validate calpain's role in disease models [8].

The following diagram illustrates the logical workflow for a calpain inhibition study, from model establishment to mechanistic exploration.

Calpain Inhibition Study Workflow

Therapeutic Applications and Clinical Significance

Dysregulated calpain activity is a pathological feature in many disorders, driving the development of calpain-targeted therapies.

- Neurological Disorders & Neuroprotection: Calpain overactivation is a key mediator of neuronal damage in Alzheimer's disease, Parkinson's disease, Huntington's disease, traumatic brain injury, and cerebral ischemia [6] [2] [7]. Selective calpain-2 inhibitors are showing promise as a neuroprotective strategy [2].

- Cardiovascular Diseases: Calpain contributes to endothelial dysfunction, inflammation, and tissue damage in conditions like aortic aneurysm/dissection and limb ischemia [8]. Inhibition with this compound or calpastatin overexpression was shown to promote blood flow restoration and prevent disease progression in mouse models [8].

- Muscular Dystrophies: Mutations in the CAPN3 gene, which encodes the skeletal muscle-specific calpain-3, are responsible for Limb-Girdle Muscular Dystrophy Type 2A (LGMD2A) [3].

- Metabolic Disorders and Cancer: CAPN10 is a susceptibility gene for type II diabetes mellitus, and CAPN9 acts as a tumour suppressor in gastric cancer [3]. Calpains also influence cancer processes like cell motility and metastasis [5].

Future Directions in Drug Development

While no calpain-targeted drugs are yet clinically approved, research is actively advancing.

- Specificity Challenges: A major hurdle is developing inhibitors that selectively target pathogenic calpain isoforms without disrupting their physiological functions [9] [2].

- Novel Strategies: Beyond active-site inhibitors, allosteric inhibitors that disrupt the interaction between the catalytic and regulatory subunits are a promising new avenue [4].

References

- 1. Structure-function relationships in calpains [pubmed.ncbi.nlm.nih.gov]

- 2. Calpain-1 and Calpain-2 in the Brain: What Have We ... [pmc.ncbi.nlm.nih.gov]

- 3. Calpain [en.wikipedia.org]

- 4. Quantification and structure–function analysis of calpain-1 ... [sciencedirect.com]

- 5. Calpain - an overview [sciencedirect.com]

- 6. Calpain signaling: from biology to therapeutic opportunities in ... [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Calcium Activated Protease Calpain in ... - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calpain inhibition as a novel therapeutic strategy for aortic ... [molmed.biomedcentral.com]

- 9. Inhibitors of Proteases: A Well-Grounded Strategy in Drug ... [mdpi.com]

how does Calpeptin inhibit calpain

Molecular Mechanism of Inhibition

Calpeptin inhibits calpain through a direct, irreversible interaction with the enzyme's active site. The table below summarizes the key characteristics of this inhibition.

| Characteristic | Description |

|---|---|

| Inhibitor Type | Irreversible, active-site directed [1] |

| Chemical Warhead | Aldehyde group that forms a covalent bond [2] |

| Primary Target | Catalytic cysteine residue in Domain II (the protease core) [3] |

| Binding Site | Active site cleft, occupying substrate pockets S1 to S3 [2] |

| Key Interaction | Covalent thiohemiacetal bond with the active site cysteine (Cys105/115) [2] |

The mechanism can be visualized as a direct attack on the catalytic core of calpain, as illustrated in the following pathway:

Experimental Evidence & Research Applications

The inhibitory effect of this compound has been demonstrated across various experimental models. The table below summarizes key quantitative findings and methodological contexts from the research.

| Experimental Context | Observed Effect of this compound | Key Methodology / Model |

|---|---|---|

| Platelet Activation | Dose-dependent inhibition of agonist-induced microparticle formation [1]. | Washed human platelets activated with thrombin+collagen or A23187; analysis by flow cytometry [1]. |

| Cerebral Ischemia | Neuroprotection; reduced neuronal apoptosis and infarct volume in rats [4]. | Rat model of middle cerebral artery occlusion (MCAO); assessment of neurological function, infarction volume, and caspase-3 expression [4]. |

| Breast Cancer Cells | Inhibition of cell growth in MCF-7 estrogen receptor-positive breast cancer cells [5]. | Cell culture study investigating secretion of growth factors (IGF-I, TGF-α) and their binding in the presence of E2 [5]. |

| Platelet Apoptosis | Induction of pro-apoptotic effects, including increased phosphatidylserine (PS) exposure and collapsed mitochondrial potential, independent of calpain inhibition [6]. | Flow cytometric analysis of resting and agonist-stimulated platelets to measure Ca²⁺, PS exposure, and P-selectin [6]. |

A notable finding is that some of this compound's cellular effects, particularly the induction of apoptotic hallmarks in platelets such as persistent phosphatidylserine exposure, are independent of its calpain-inhibiting activity [6]. This indicates that this compound may have off-target effects that researchers must consider when interpreting experimental results [6].

Key Considerations for Researchers

- Off-Target Effects: this compound is an extremely potent inhibitor of cysteine cathepsins (e.g., Cathepsin L, Ki in the pico-molar range) [2]. In studies of viral entry or lysosomal function, its effects may be mediated by cathepsin inhibition rather than calpain blockade.

- Experimental Design: Always include appropriate controls to distinguish between calpain-specific and non-specific effects. The use of additional, structurally distinct calpain inhibitors can help confirm that an observed phenotype is truly due to calpain inhibition.

- Cell Permeability: As a cell-permeable compound, this compound is suitable for experiments in intact cells, but this property should be considered when designing membrane-impermeable control compounds.

References

- 1. The effects of this compound (a calpain specific inhibitor) on ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a potent cathepsin inhibitor and drug ... [nature.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. The protective effects and potential mechanism of Calpain ... inhibitor [link.springer.com]

- 5. of growth Mechanism by inhibition in MCF-7 cells calpain inhibitor [pubmed.ncbi.nlm.nih.gov]

- 6. Calpain Inhibition by this compound Does Not Prevent APLT ... [pubmed.ncbi.nlm.nih.gov]

Calpeptin in Disease Research

Calpeptin's mechanism of action involves the inhibition of calpains and cathepsins, which play roles in various disease pathways. The diagram below illustrates its core mechanism and therapeutic logic across different pathological contexts.

This compound inhibits calpains and cathepsin L, impacting key disease-driving cellular processes.

Research has demonstrated this compound's efficacy across several distinct disease models, as summarized below.

| Disease Area | Research Model | Key Findings & Outcomes |

|---|---|---|

| Acute Kidney Injury (AKI) | Mouse renal ischemia/reperfusion (IR) model [1] | Improved renal function, reduced pathological damage, decreased tubular cell apoptosis. Mechanistically, suppressed AIM2 and NLRP3 inflammasome pathways and increased Klotho protein levels [1]. |

| Pancreatic Cancer | Mouse xenograft model; In vitro functional assays [2] | Reduced tumor volume and weight, inhibited desmoplastic reaction. Suppressed proliferation, migration, and invasion of pancreatic cancer cells (PCCs) and pancreatic stellate cells (PSCs). Disrupted cancer-stromal interactions [2]. |

| COVID-19 / Antiviral | SARS-CoV-2 infection assays (VERO E6 cells); Golden Syrian hamster model [3] | Potent inhibition of viral replication in vitro. Sulfonated prodrug (S-Calpeptin, 1 mg/kg) reduced viral load in the trachea in vivo. Acts primarily via potent inhibition of endosomal cathepsins (L, K, V), blocking viral entry [3]. |

| Pulmonary Fibrosis | Bleomycin-induced pulmonary fibrosis mouse model [4] | Ameliorated histologic fibrosis, reduced expression of IL-6, TGF-β1, angiopoietin-1, and collagen type I mRNA in lung tissues [4]. |

Experimental Protocols

Here are detailed methodologies for key experiments cited in the research, which you can adapt for your laboratory work.

In Vivo Renal Ischemia/Reperfusion (IR) Model [1]

- Animal Model: Male C57/B6J mice (8–10 weeks old, 22–25 g).

- Pre-treatment: Administer this compound (40 μg/mouse/day, i.p.) or vehicle for 5 days prior to surgery.

- Surgical Procedure:

- Perform a right nephrectomy under anesthesia.

- Clamp the left renal pedicle for 30 minutes to induce ischemia.

- Remove the clamp to initiate reperfusion.

- Maintain body temperature at 36–37°C throughout the surgery.

- Control Group: Sham-operated mice undergo the same procedure without pedicle clamping.

- Endpoint Analysis: Assess renal function (e.g., serum creatinine), histological damage, and tubular apoptosis.

In Vitro SARS-CoV-2 Infection Assay [3]

- Cell Lines: VERO E6 cells (TMPRSS2-low, favors endosomal entry pathway) or human lung carcinoma cells (e.g., LC-HK2).

- Compound Preparation: Prepare this compound or S-Calpeptin in DMSO. Include GC-376 as a chemically similar reference inhibitor.

- Infection and Treatment:

- Pre-treat cells with varying concentrations of inhibitors for a suitable period (e.g., 1-2 hours).

- Infect cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI) in the presence of the compounds.

- Analysis: Quantify viral replication (e.g., by plaque assay or RT-qPCR) at 24-48 hours post-infection to determine the half-maximal effective concentration (EC₅₀).

In Vitro Cell Functional Assays (Proliferation, Migration, Invasion) [2]

- Cell Lines: Human pancreatic cancer cells (e.g., SW1990, PANC-1) and pancreatic stellate cells (PSCs).

- Compound Treatment: Apply this compound across a concentration range (e.g., 0-80 μM).

- Proliferation/Viability Assay:

- Plate cells in 96-well plates (e.g., 1,000 cells/well).

- After adhesion, treat with this compound.

- Assess cell viability after 24-72 hours using a standard assay (e.g., CellTiter-Glo).

- Migration Assay (e.g., Scratch/Wound Healing):

- Create a scratch in a confluent cell monolayer.

- Treat with this compound and monitor wound closure over time using microscopy.

- Invasion Assay:

- Use Matrigel-coated Transwell chambers.

- Seed cells in the upper chamber with serum-free medium containing this compound. Place medium with serum in the lower chamber as a chemoattractant.

- After incubation, fix, stain, and count cells that have invaded through the Matrigel.

Research Implications

This compound is a versatile tool compound with a well-defined mechanism. Its high potency against cathepsins, revealed in recent antiviral research, suggests its potential extends beyond calpain inhibition [3]. The development of a sulfonated prodrug (S-Calpeptin) to improve in vivo stability is a key innovation for therapeutic translation [3].

A primary advantage of targeting host factors like cathepsins for antiviral therapy is their mutational stability compared to highly variable viral targets, potentially offering broader efficacy against mutant strains [3]. However, the risk of side effects from inhibiting essential host proteins requires careful evaluation.

References

Calpeptin's Mechanism and Quantitative Inhibition Profile

Calpeptin acts as a potent inhibitor of calcium-dependent cysteine proteases. It primarily targets the calpain family (including calpain-1 and calpain-2) [1] and exhibits picomolar-range inhibition of various cysteine cathepsins, which is crucial for research on viral entry pathways like SARS-CoV-2 [2] [3].

The table below summarizes its half-maximal inhibition constants (Kᵢ) for different proteases.

| Protease Target | Inhibition Constant (Kᵢ) | Experimental Context / Notes |

|---|---|---|

| Calpain-1 / Calpain-2 | Not specified (functional inhibition shown) | Widely used as a calpain inhibitor; activity confirmed in cellular & disease models [4] [1]. |

| Cathepsin L | 131 pM (0.131 nM) [2] [3] | SARS-CoV-2 entry pathway; cell infection assays (VERO E6 cells). |

| Cathepsin K | 61 pM (0.061 nM) [2] [3] | Binding confirmed by X-ray crystallography. |

| Cathepsin V | 361 pM (0.361 nM) [2] [3] | Binding confirmed by X-ray crystallography. |

| Cathepsin B | 41 nM [2] [3] | Considerably weaker inhibition than other cathepsins. |

| SARS-CoV-2 Mpro | 4500 nM (4.5 µM) [2] [3] | Moderate activity, suggesting cathepsin inhibition may be primary antiviral mechanism. |

This compound's cellular protection mechanism can be visualized through its role in mitigating podocyte injury, as shown in the following signaling pathway.

Detailed In Vitro Application Protocols

Here are detailed methodologies for using this compound in different experimental contexts.

Protocol 1: Alleviating Cellular Apoptosis / Injury

This protocol is adapted from studies on high glucose-induced podocyte injury [5] and CdTe quantum dots-induced neuronal apoptosis [6].

1. Stock Solution Preparation * Dissolve this compound in DMSO to create a common stock concentration of 10 mM or 20 mM. * Aliquot and store at -20°C.

2. Cell Seeding & Culture * Plate cells (e.g., human podocytes HPCs, rat neuronal cells ND7/23) in appropriate culture vessels and allow them to adhere and grow to the desired confluence (e.g., 60-70%).

3. Pre-treatment with this compound * Dilute this compound from the stock into the fresh culture medium to the final working concentration. * Common working concentrations are 10-20 µM. * In podocyte injury studies, 20 µM this compound was used [5]. * In neuronal apoptosis studies, 10-20 µM this compound was effective [6]. * Pre-treat cells for 1-24 hours before applying the insult. * A 1-hour pre-treatment was used in podocyte studies [5]. * A 24-hour pre-treatment was used in neuronal cell studies [6].

4. Application of Pathogenic Insult * After pre-treatment, apply the insult (e.g., High Glucose medium, CdTe QDs) to the cells without removing the medium containing this compound. The co-presence of the inhibitor is often necessary for continued effect.

5. Incubation & Analysis * Incubate cells for the duration required by your model (e.g., 12-24 hours). * Analyze endpoints such as: * Protein extraction and Western Blot for targets like nephrin, cleaved caspase, or calpain substrates. * Apoptosis assays (e.g., TUNEL, Annexin V). * Intracellular calcium imaging.

Protocol 2: Inhibiting Viral Infection (SARS-CoV-2)

This protocol is based on research demonstrating this compound's efficacy against SARS-CoV-2 by inhibiting cathepsins involved in the viral endosomal entry pathway [2] [3].

1. Stock Solution Preparation * Prepare as in Protocol 1.

2. Cell Seeding & Culture * Plate susceptible cell lines (e.g., VERO E6, LC-HK2) one day before infection.

3. Pre-treatment & Infection * Dilute this compound in the cell culture medium to a final concentration of ~100 nM. The EC₅₀ in VERO E6 cells was reported at 183 nM [2] [3]. * Pre-treat cells for 1-2 hours before viral exposure. * Infect cells with SARS-CoV-2, typically at a low MOI (e.g., 0.01), maintaining this compound in the medium throughout the infection process.

4. Incubation & Analysis * Incubate for the desired period (e.g., 24-48 hours post-infection). * Assess antiviral effect through: * Plaque assay or TCID₅₀ to measure viral titer in the supernatant. * qPCR to quantify viral RNA. * Immunofluorescence to detect viral proteins.

Key Considerations for Experimental Design

- Solubility & Vehicle Control: this compound is DMSO-soluble. The final DMSO concentration in culture medium should typically not exceed 0.1-0.5%. Always include a vehicle control group (DMSO only) to rule out solvent effects [6] [1].

- Cellular Pre-treatment: A pre-incubation period is common to allow cellular uptake before applying the stressor or pathogen.

- Stability in Medium: this compound is generally stable for at least 24 hours under standard cell culture conditions.

- Beyond Calpain Inhibition: Be aware that this compound is an extremely potent inhibitor of some cathepsins (CatL/K/V). Consider this broad specificity when interpreting results, as phenotypes may not be solely due to calpain inhibition [2] [3].

The experimental workflow for these applications is summarized in the following diagram.

References

- 1. Calpain Inhibitor this compound Alleviates Ischemia/ ... [frontiersin.org]

- 2. This compound is a potent cathepsin inhibitor and drug candidate ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a potent cathepsin inhibitor and drug ... [nature.com]

- 4. Real-time Visualization of Cytoplasmic Calpain Activation ... [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced Orai1-mediated store-operated Ca2+ channel ... [pmc.ncbi.nlm.nih.gov]

- 6. Effects of CdTe quantum dot exposure on the calcium ... [sciencedirect.com]

Calpeptin Working Concentrations in Research

The table below summarizes Calpeptin concentrations and key parameters from recent peer-reviewed studies for various research applications.

| Cell Type / Model | This compound Concentration | Primary Purpose / Effect | Key Findings | Source (Citation) |

|---|---|---|---|---|

| BV2 Microglial Cells | 10 µM | Inhibit pro-inflammatory cytokine/chemokine production & ROS generation | Significantly reduced LPS-induced TNF-α, IL-6, MCP-1, IP-10, and ROS | [1] |

| VSC-4.1 Motoneuron Cells | 10 µM | Attenuate IFN-γ-induced ROS & improve cell viability | Showed neuroprotective effects; reduced ROS production | [1] |

| HK-2 Kidney Cells | 25 µM (for 48h) | Inhibit calpain1 to enhance autophagy-lysosomal pathway | Ameliorated phenotypes of tubulointerstitial fibrosis in NPH models | [2] |

| In Vivo Mouse Model (NPH) | 2 mg/kg (i.p. every 4 days) | Ameliorate renal tubulointerstitial fibrosis | Enhanced autophagy-lysosomal pathway, reduced fibrosis | [2] |

| SARS-CoV-2 Infection (VERO E6) | 183 nM (EC₅₀) | Antiviral activity; potent cathepsin inhibition | Highly effective in suppressing virus replication | [3] [4] |

Detailed Experimental Protocols

Here are detailed methodologies from the cited research to help you implement this compound treatment in your experiments.

Protocol 1: Inhibition of Neuroinflammation in Microglial and Motoneuron Cells [1]

This protocol demonstrates the use of this compound to mitigate inflammation and oxidative stress in neural cell models.

- Cell Lines: Murine BV2 microglial cells and VSC-4.1 motoneuron cells.

- Culture Conditions:

- BV2 cells: Grew in Isocove's DMEM medium with 25 mM HEPES, supplemented with 10% bovine growth serum and 1% penicillin/streptomycin.

- VSC4.1 cells: Grew in DMEM/F12 medium with SATO's 50XS solution, 1% penicillin-streptomycin, and 2% defined bovine calf serum.

- Experimental Procedure:

- Seeding: Plate BV2 cells in 96-well black plates with clear bottoms at a density of 5 × 10⁴ cells per 100 µL.

- Treatment: Incubate cells overnight (approx. 16-24 hours) with the following conditions in triplicate:

- No Treatment (Control)

- Lipopolysaccharide (LPS) at 1 µg/mL (to induce inflammation)

- This compound at 10 µM

- LPS (1 µg/mL) + this compound (10 µM)

- Analysis: The following day, perform assays for Reactive Oxygen Species (ROS) and analyze pro-inflammatory cytokine/chemokine levels.

Protocol 2: Targeting Calpain1 in a Kidney Disease Model [2]

This protocol outlines the use of this compound to reverse autophagy-lysosomal pathway impairment and fibrosis in a nephronophthisis (NPH) model.

- Cell Line: Human kidney-2 (HK2) cell line.

- Culture Conditions: Cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% antibiotics at 37°C with 5% CO₂.

- Experimental Procedure:

- Genetic Manipulation: Generate stable NPHP1 knockdown (shNPHP1) HK2 cells using lentiviral shRNA vectors to model the disease.

- This compound Treatment: Treat the shNPHP1 HK2 cells with this compound at a concentration of 25 µM for 48 hours.

- Validation: Use Western blot, immunofluorescence, and other assays to evaluate the recovery of the autophagy-lysosomal pathway and reduction in epithelial-to-mesenchymal transition markers.

Experimental Workflow and Mechanism of Action

To help you visualize and plan your experiments, the following diagram outlines a general workflow for using this compound in cell culture, integrating common steps from the protocols above.

The diagram above shows the key stages of a typical this compound experiment. Its effectiveness stems from its action as a cell-permeable calpain inhibitor. Calpains are calcium-dependent cysteine proteases, and their overactivation is implicated in disease pathologies. By inhibiting calpains, this compound modulates key cellular processes. The diagram below illustrates this mechanism in the context of specific disease models from the referenced studies.

Key Considerations for Researchers

- Dose Optimization is Critical: The effective concentration of this compound can vary based on your specific cell line, the strength of the pathological stimulus, and the desired readout. It is highly recommended to perform a dose-response curve when using a new model system [1] [2].

- Prepare Stock Solutions Appropriately: this compound is a cell-permeable compound, typically dissolved in DMSO to create a stock solution (e.g., 10-100 mM), which is then diluted in culture medium for treatment. The final DMSO concentration in the culture should be kept low (e.g., ≤0.1%) to avoid solvent toxicity.

- Understand the Specificity: While this compound is a potent calpain inhibitor, be aware that it also very potently inhibits cysteine cathepsins (e.g., CatL, CatK) at picomolar concentrations, which may contribute to the observed effects in experiments like viral entry studies [3] [4].

References

- 1. Neuroprotective Effects of Calpain Inhibition in Parkinson's ... [mdpi.com]

- 2. Calpain1 inhibition enhances autophagy-lysosomal ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a potent cathepsin inhibitor and drug ... [nature.com]

- 4. This compound is a potent cathepsin inhibitor and drug candidate ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Calpeptin in Pancreatic Cancer Research

Then, I will now begin writing the main body of the application note.

Introduction to Calpeptin and Pancreatic Cancer Therapeutic Potential

Pancreatic cancer remains one of the most challenging malignancies to treat, with a 5-year survival rate of only 7% in the United States and similar poor outcomes worldwide [1]. The aggressive nature of pancreatic cancer is largely attributed to dense desmoplasia—excessive fibrotic stromal reaction—that constitutes up to 80% of the tumor volume and creates a formidable barrier to effective drug delivery [1]. This stromal microenvironment is predominantly driven by pancreatic stellate cells (PSCs), which when activated, promote tumor progression, metastasis, and chemoresistance [1]. Recent clinical trials targeting this stromal compartment with conventional antifibrotic agents have shown limited success, necessitating novel approaches that simultaneously target both cancer cells and their supportive stroma [1].

This compound (benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate) is a potent, cell-permeable inhibitor of calcium-dependent cysteine proteases known as calpains [2]. With a molecular weight of 362.47 g/mol and solubility in DMSO (≥155 mg/mL), this compound has demonstrated significant potential as a multi-targeted agent in pancreatic cancer research [2]. The therapeutic rationale for this compound in pancreatic cancer extends beyond simple calpain inhibition, as it disrupts critical tumor-stromal interactions that drive disease progression [1] [3]. Several studies have confirmed that both pancreatic cancer cells (PCCs) and pancreatic stellate cells (PSCs) express calpain-2 mRNA, providing a molecular basis for this compound's dual activity [1].

Table 1: Therapeutic Rationale for this compound in Pancreatic Cancer

| Aspect | Challenge in Pancreatic Cancer | This compound's Proposed Solution |

|---|---|---|

| Stromal Microenvironment | Dense desmoplasia impedes drug delivery and promotes aggression | Targets both PCCs and PSCs to disrupt cancer-stromal interactions |

| Metastatic Potential | Early invasion and distant metastasis at diagnosis | Inhibits migration and invasion processes in PCCs and PSCs |

| Treatment Resistance | Stroma-induced chemoresistance | Reduces desmoplastic reaction, potentially improving drug access |

| Molecular Targets | Limited success with single-pathway inhibitors | Multi-targeted approach affecting calpains and related proteases |

Mechanism of Action: Multifaceted Anticancer Activity

This compound exerts its anticancer effects through multiple interconnected mechanisms that collectively disrupt tumor progression and stromal support. As a calpain inhibitor, this compound primarily targets the calcium-dependent cysteine proteases calpain-1 and calpain-2, which play crucial roles in cellular signaling, cytoskeletal remodeling, and apoptosis [1]. Beyond calpain inhibition, recent research has revealed that this compound is an extremely potent cathepsin inhibitor, with picomolar inhibition constants (Kᵢ) against cathepsins L (131 pM) and K (61 pM) [4]. This dual protease inhibition profile enables this compound to simultaneously target multiple aspects of pancreatic cancer pathogenesis.

The disruption of cancer-stromal interactions represents one of this compound's most distinctive mechanisms. In the tumor microenvironment, this compound suppresses the activation and tumor-promoting functions of PSCs, which are the principal drivers of pancreatic cancer desmoplasia [1]. This includes inhibition of PSC proliferation, migration, and invasion, thereby reducing the deposition of extracellular matrix components that contribute to treatment resistance [1]. Additionally, this compound interferes with filamin A (FLNA) cleavage, preventing the generation of the 90-kDa carboxyl-terminal fragment (FLNACT) that translocates to the nucleus and regulates tumor cell signaling [5]. By maintaining FLNA in its full-length form, this compound impairs critical processes in tumor progression, including proliferation, migration, and colony formation [5].

Table 2: Molecular Targets and Pathways of this compound in Pancreatic Cancer

| Target/Pathway | Effect of this compound | Functional Outcome |

|---|---|---|

| Calpain-1/2 | Inhibition of enzymatic activity | Altered cellular signaling, reduced cytoskeletal remodeling |

| Cathepsin L | Potent inhibition (Kᵢ = 131 pM) | Disruption of endosomal viral entry pathway, potential reduction in metastasis |

| Cathepsin K | Potent inhibition (Kᵢ = 61 pM) | Impaired extracellular matrix degradation and tumor invasion |

| Filamin A Cleavage | Reduced generation of FLNACT fragment | Decreased tumor cell proliferation, migration, and colony formation |

| Cancer-Stromal Interaction | Disruption of PCC-PSC communication | Reduced desmoplasia, potentially enhanced drug penetration |

The following diagram illustrates the primary molecular mechanisms through which this compound exerts its antitumor effects in pancreatic cancer:

This multifaceted mechanism of action distinguishes this compound from more targeted therapeutic approaches and may explain its efficacy in disrupting the robust stromal defense system characteristic of pancreatic cancer.

Efficacy Profile: Quantitative Assessment Across Experimental Models

The efficacy of this compound against pancreatic cancer has been demonstrated across multiple experimental models, from in vitro systems to in vivo xenografts. In a seminal 2016 study by Yoshida et al., this compound treatment significantly reduced tumor volume (P = 0.0473) and tumor weight (P = 0.0471) in a mouse xenograft model utilizing SW1990 pancreatic cancer cells alone or in combination with immortalized PSCs [1] [3]. Perhaps more importantly, this compound administration resulted in significant inhibition of the tumor desmoplastic reaction (P < 0.001), demonstrating its unique ability to modulate the pancreatic cancer microenvironment [1].

In vitro functional assays have consistently shown that this compound inhibits fundamental biological processes in both PCCs and PSCs. Specifically, this compound treatment led to significant suppression of cellular proliferation (P = 0.017), migration (P = 0.027), and invasion (P = 0.035) in these cell populations [1]. The disruptive effect on cancer-stromal interactions was particularly evident in migration assays where this compound dramatically reduced the co-migration of PCCs and PSCs (P = 0.0002) [1]. These findings highlight this compound's ability to target both the malignant cells and their supportive stroma, addressing a critical limitation of conventional chemotherapy.

Beyond pancreatic cancer models, this compound has demonstrated broad antitumor activity in various cancer cell types. In human melanoma (A7) and prostate cancer (PC3) cells, as well as mouse fibrosarcoma (T241) and endothelial (MS1) cells, this compound treatment at 100 μM resulted in significantly reduced production of the FLNACT fragment (reductions ranging from 41.9% to 66.6%, all with P < 0.05) [5]. This was associated with impaired proliferation, migration, and colony formation across all tested cell lines, suggesting that the antitumor mechanisms of this compound may be applicable to multiple cancer types [5].

Table 3: Quantitative Efficacy Profile of this compound in Experimental Models

| Experimental Model | Assay Type | Key Findings | Statistical Significance |

|---|---|---|---|

| Mouse Xenograft (SW1990) | Tumor volume | Significant reduction | P = 0.0473 |

| Mouse Xenograft (SW1990) | Tumor weight | Significant reduction | P = 0.0471 |

| Mouse Xenograft (SW1990) | Desmoplastic reaction | Marked inhibition | P < 0.001 |

| PCCs & PSCs (in vitro) | Proliferation assay | Significant inhibition | P = 0.017 |

| PCCs & PSCs (in vitro) | Migration assay | Significant inhibition | P = 0.027 |

| PCCs & PSCs (in vitro) | Invasion assay | Significant inhibition | P = 0.035 |

| PCCs & PSCs Co-culture | Migration assay | Disrupted interaction | P = 0.0002 |

| Multiple Cancer Cell Lines | FLNACT production | 41.9-66.6% reduction | P < 0.05 |

The concentration-dependent effects of this compound have been evaluated across multiple studies, with typical working concentrations ranging from 10-100 μM in vitro. The remarkable potency of this compound against cathepsins (picomolar Kᵢ values) suggests that even partial target engagement may yield significant biological effects, though comprehensive dose-response relationships in pancreatic cancer models require further elucidation [4].

In Vitro Experimental Protocols

Cell Culture and Maintenance

Purpose: To establish and maintain pancreatic cancer cells (PCCs) and pancreatic stellate cells (PSCs) for evaluating this compound efficacy in vitro [1].

Materials:

- Pancreatic cancer cell lines: SW1990, PANC-1, AsPC-1, CAPAN-1, CAPAN-2, MIA PaCa-2, KP-2, KP-3, SUIT-2, Hs766T [1]

- Primary human PSCs isolated from surgical specimens using the outgrowth method [1]

- Immortalized PSCs (iPSCs) generated via lentiviral transduction of hTERT and SV40 LargeT genes [1]

- Culture media: DMEM supplemented with 10% fetal bovine serum (FBS), streptomycin (100 mg/mL), and penicillin (100 U/mL) [1]

- This compound (CAS 117591-20-5) dissolved in DMSO at stock concentration of 50 mM [2]

Procedure:

- Culture PCCs and PSCs in appropriate media at 37°C in a humidified atmosphere with 10% CO₂ [1]

- For experimental setups, harvest cells at 70-80% confluence using standard trypsinization protocol

- Resuspend cells in complete medium and count using hemocytometer or automated cell counter

- Seed cells at appropriate densities for specific assays (outlined below)

- Allow cells to adhere for 24 hours before this compound treatment

- Prepare fresh this compound working solutions from stock immediately before each experiment

- Include vehicle controls (DMSO at equivalent concentration) for all experiments

Cell Viability and Proliferation Assay

Purpose: To evaluate the effect of this compound on pancreatic cancer cell and stellate cell viability and proliferation [1] [5].

Materials:

- 96-well tissue culture plates

- CellTiter or MTT assay kit

- Microplate reader capable of measuring absorbance at 570 nm

- This compound at concentrations ranging from 0-100 μM

Procedure:

- Seed PCCs or PSCs at a density of 1,000 cells per well in 96-well plates [1]

- Incubate for 24 hours to allow cell adhesion

- Replace medium with fresh DMEM containing 10% FBS plus this compound at concentrations of 0 (DMSO control), 10, 20, 40, 60, or 80 μM [1]

- Incubate cells for desired treatment duration (typically 24-72 hours)

- Add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C [5]

- Solubilize formed formazan crystals with appropriate solvent (DMSO or acidified isopropanol)

- Measure absorbance at 570 nm using a microplate reader

- Calculate percentage viability relative to vehicle-treated controls

Migration and Invasion Assays

Purpose: To assess the inhibitory effects of this compound on pancreatic cancer cell and stellate cell migration and invasion capabilities [1] [5].

Materials:

- Transwell chambers with 8 μm pores

- Matrigel matrix (for invasion assays)

- Cell culture medium with 10% FBS as chemoattractant

- Crystal violet staining solution or other appropriate cell stain

- Light microscope or automated cell imaging system

Migration Assay Procedure:

- Seed approximately 5×10⁴ cells in the upper chamber of transwell inserts in 200 μL serum-free medium [5]

- Add 750 μL medium containing 10% FBS to the lower chamber as chemoattractant

- Treat cells with this compound (typically 100 μM) or vehicle control in both chambers

- Incubate for 16-20 hours at 37°C [5]

- After incubation, remove non-migrated cells from the upper surface of the membrane with a cotton swab

- Fix and stain migrated cells on the lower membrane surface with crystal violet or appropriate stain

- Count migrated cells in five random fields per insert using a light microscope at 100× magnification [1]

Invasion Assay Procedure:

- Coat transwell membranes with Matrigel matrix (diluted in serum-free medium) and allow to solidify at 37°C for 2 hours

- Follow migration assay procedure, using Matrigel-coated inserts

- All other steps remain identical to migration assay protocol

Cancer-Stromal Interaction Assay

Purpose: To evaluate the effect of this compound on the migratory interaction between pancreatic cancer cells and stellate cells [1].

Materials:

- Transwell migration chambers

- CellTracker fluorescent dyes (e.g., CMFDA, CMTPX) for cell labeling

- Fluorescence microscope or plate reader

Procedure:

- Label PCCs and PSCs with different fluorescent CellTracker dyes according to manufacturer's protocol

- Seed labeled PCCs and PSCs together in the upper chamber of transwell inserts in serum-free medium

- Add medium with 10% FBS to the lower chamber as chemoattractant

- Treat with this compound or vehicle control

- Incubate for 16-20 hours at 37°C

- Quantify co-migration using fluorescence microscopy or by measuring fluorescence in the lower chamber

- Analyze data to determine the effect of this compound on cancer-stromal interaction

In Vivo Experimental Protocols

Mouse Xenograft Model of Pancreatic Cancer

Purpose: To evaluate the antitumor efficacy of this compound in an in vivo model that recapitulates the human pancreatic cancer microenvironment [1].

Materials:

- 5-week-old female nude mice

- SW1990 pancreatic cancer cells

- Immortalized human pancreatic stellate cells (iPSCs)

- This compound dissolved in DMSO and further diluted in PBS

- Sterile PBS for control injections

- Caliper for tumor measurement

- Scale for tumor weighting

Procedure:

- Prepare cell suspensions for injection:

- Group A: SW1990 cells (1×10⁶) in 100 μL DMEM

- Group B: SW1990 cells (1×10⁶) + iPSCs (1×10⁶) in 100 μL DMEM [1]

- Subcutaneously transplant Group A into left flank and Group B into right flank of each mouse [1]

- One week after implantation, randomly divide mice into two groups (5 mice/group) [1]

- Administer treatments three times per week for 4 weeks:

- Monitor tumor growth twice weekly by measuring tumor dimensions with calipers

- Calculate tumor volume using the formula: π/6 × (L × W × W), where L is the largest diameter and W is the smallest diameter [1]

- Euthanize mice on day 35 post-implantation

- Excise all xenograft tumors and weigh them individually

- Process tumor tissues for further analysis (histology, immunohistochemistry, RNA/protein extraction)

Tissue Processing and Histological Analysis

Purpose: To analyze treatment effects on tumor morphology, proliferation, and stromal composition.

Materials:

- 10% neutral buffered formalin for fixation

- Paraffin embedding system

- Microtome

- Poly-L-lysine coated slides

- Hematoxylin and eosin staining solutions

- Antibodies for immunohistochemistry: anti-α-SMA, anti-periostin, anti-cytokeratin 19, anti-PCNA [1]

- Sirius red staining solution [1]

Procedure:

- Fix freshly excised tumor tissues in 10% formalin for 24-48 hours at 4°C

- Process tissues through graded ethanol series and xylene, then embed in paraffin

- Section tissues at 4 μm thickness using microtome [1]

- Perform hematoxylin and eosin staining for general morphological assessment

- Conduct immunohistochemistry for:

- Perform Sirius red staining to visualize collagen deposition [1]

- Analyze stained sections using light microscopy

- Quantify positive staining areas or cells in five random fields at 200× magnification using ImageJ software [1]

Research Implications and Future Directions

The compelling preclinical data on this compound in pancreatic cancer models highlights its potential as a novel therapeutic strategy that simultaneously targets both malignant cells and their supportive stroma. This dual-targeting approach addresses a critical limitation of conventional therapies, which often fail to penetrate the dense desmoplastic barrier in pancreatic tumors [1]. The demonstrated ability of this compound to disrupt cancer-stromal interactions and reduce desmoplastic reaction (P < 0.001) in xenograft models suggests that it could potentially enhance the efficacy of standard chemotherapeutic agents by improving their delivery to cancer cells [1].

Future research should focus on several key areas to advance this compound toward clinical application. First, combination therapy studies with standard pancreatic cancer regimens (e.g., gemcitabine, nab-paclitaxel, FOLFIRINOX) are needed to determine potential synergistic effects and optimal sequencing strategies. Second, the structural optimization of this compound to improve its pharmacokinetic profile while maintaining efficacy represents a promising direction. The development of sulfonated prodrug analogs (as demonstrated in SARS-CoV-2 research) could enhance solubility and stability in vivo [4]. Third, biomarker identification to predict response to this compound therapy would facilitate patient stratification in potential clinical trials.

The multifaceted mechanism of this compound, encompassing inhibition of calpains, cathepsins, and filamin A cleavage, positions it as a unique multi-targeted agent in the pancreatic cancer therapeutic landscape [1] [4] [5]. While this promiscuity presents challenges for precise mechanism delineation, it may actually be advantageous for addressing the complex heterogeneity and adaptability of pancreatic cancer. As research progresses, careful attention should be paid to potential toxicity profiles, particularly given the involvement of calpains and cathepsins in normal physiological processes.

References

- 1. Calpain inhibitor this compound suppresses pancreatic by... cancer [pmc.ncbi.nlm.nih.gov]

- 2. | CAS:117591-20-5 | Ca2+... | Manufacturer BioCrick this compound [biocrick.com]

- 3. Calpain inhibitor this compound suppresses pancreatic cancer ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is a potent cathepsin inhibitor and drug ... [nature.com]

- 5. Blocking the Cleavage of Filamin A by Calpain Inhibitor ... [ar.iiarjournals.org]

Comprehensive Application Notes and Protocols: Calpeptin as a Potent SARS-CoV-2 Entry Inhibitor

Introduction and Mechanism of Action

Calpeptin (a cell-permeable calpain and cathepsin inhibitor) has emerged as a promising antiviral candidate against SARS-CoV-2 through multiple mechanisms of action that effectively block viral entry and early infection stages. Unlike many direct-acting antivirals that target viral proteins, this compound primarily acts on host factors including cysteine proteases such as cathepsin L (CatL) and calpain-2 (CAPN2), which are essential for SARS-CoV-2 cellular entry and replication. This host-targeting approach presents a strategic advantage against rapidly mutating viruses since host proteins are not subject to the same mutation rates as viral targets, potentially offering broader spectrum activity against emerging variants. Research has demonstrated that this compound exhibits dual inhibitory activity against both viral entry pathways and the viral main protease (Mpro), making it a multifaceted therapeutic candidate for COVID-19 treatment [1] [2].

The mechanism of this compound's action against SARS-CoV-2 involves interference at multiple critical stages of the early viral infection cycle, as detailed in Table 1. SARS-CoV-2 utilizes two primary entry pathways: the TMPRSS2-mediated surface pathway and the cathepsin L-mediated endosomal pathway. This compound potently inhibits the latter through its high-affinity binding to CatL, preventing the proteolytic activation of the viral spike protein necessary for membrane fusion and viral genome release [1] [2]. Additionally, recent research has revealed that this compound inhibits calpain-2, which positively regulates ACE2 receptor surface expression, thereby reducing viral binding capacity to host cells [3]. Beyond these entry mechanisms, this compound also demonstrates inhibition of extracellular vesicle (EV) biogenesis, which shares similarities with viral egress pathways, and suppresses the formation of neutrophil extracellular traps (NETs), potentially mitigating the severe lung inflammation and fibrosis associated with advanced COVID-19 [1].

Table 1: Mechanisms of this compound Action Against SARS-CoV-2

| Mechanism | Molecular Target | Biological Consequence | Experimental Evidence |

|---|---|---|---|

| Viral Entry Inhibition | Cathepsin L | Blocks endosomal pathway of viral entry by preventing spike protein proteolytic activation | X-ray crystallography, infection assays [1] [2] |

| Receptor Regulation | Calpain-2 | Reduces ACE2 surface expression, decreasing viral binding to host cells | Genetic knockout studies, binding assays [3] |

| Viral Replication Inhibition | SARS-CoV-2 Mpro (3CLpro) | Interferes with viral polyprotein processing and replication | X-ray crystallography, protease inhibition assays [1] [2] |

| Viral Egress Inhibition | Extracellular vesicle biogenesis pathways | Suppresses viral release through shared EV-viral egress mechanisms | EV release assays, viral titer measurements [1] |

| Immunomodulation | Neutrophil extracellular traps (NETs) | Reduces NETosis, potentially limiting inflammation and tissue damage | NET formation assays, cytokine measurements [1] |

Quantitative Activity Data

Enzyme Inhibition Profile

The potency and selectivity of this compound against various protease targets has been quantitatively established through comprehensive enzymatic inhibition assays. As shown in Table 2, this compound exhibits remarkably strong inhibition of cathepsin L (CatL) with a Kᵢ value of 131 pM, and similarly potent activity against cathepsin K (CatK) at 61 pM [2]. This picomolar affinity for cathepsins significantly exceeds its inhibition of the SARS-CoV-2 main protease (Mpro), which occurs in the micromolar range (Kᵢ = 1.47 µM) [2]. This differential inhibition profile suggests that the antiviral activity of this compound is primarily mediated through host cathepsin inhibition rather than direct antiviral effects on Mpro. The sulfonated prodrug of this compound (S-Calpeptin) demonstrates similar potency against cathepsins while offering potential pharmacokinetic advantages, including enhanced stability and solubility [2].

Table 2: Enzyme Inhibition Profile of this compound and Analogues

| Compound | Cathepsin L Kᵢ (pM) | Cathepsin K Kᵢ (pM) | Cathepsin B Kᵢ (nM) | SARS-CoV-2 Mpro Kᵢ | Cell-Based Antiviral Activity (EC₅₀) |

|---|---|---|---|---|---|

| This compound | 131 | 61 | 2.9 (CatB) | 1.47 µM | 72-174 nM (VERO E6 cells) [1] |

| S-Calpeptin | 148 | 50 | 1.8 (CatB) | 1.18 µM | Similar to this compound [2] |

| GC-376 | 259 | 91 | 3.3 (CatB) | 36 nM | Less potent than this compound [2] |

Antiviral Activity in Cellular Models

This compound demonstrates potent antiviral activity across multiple cell culture models of SARS-CoV-2 infection. As summarized in Table 3, the compound effectively inhibits viral infection in various cell types with EC₅₀ values in the nanomolar range. The activity varies depending on cell type and entry pathway utilization, with enhanced potency observed in cells relying predominantly on the endosomal entry pathway (e.g., VERO E6 cells) compared to those expressing TMPRSS2 and utilizing the surface pathway [3] [2]. This differential activity aligns with its mechanism as a cathepsin L inhibitor. This compound has also demonstrated efficacy against multiple SARS-CoV-2 variants, including B.1.1.7 and B.1.351, though with somewhat reduced potency compared to the wild-type virus [4]. In animal models, the sulfonated prodrug S-Calpeptin (1 mg/kg body weight) effectively reduced viral load in the trachea of SARS-CoV-2-infected Golden Syrian hamsters, supporting its potential therapeutic utility [2].

Table 3: Cellular Antiviral Activity of this compound Against SARS-CoV-2

| Virus/Model System | Cell Type | EC₅₀ Value | Notes | Reference |

|---|---|---|---|---|

| SARS-CoV-2 infection | VERO E6 (low TMPRSS2) | 72-174 nM | High potency in TMPRSS2-negative cells | [1] |

| VSV-SARS-CoV-2 pseudovirus | MA104 | 208 nM | Specific to spike-mediated entry | [3] |

| VSV-SARS-CoV-2 pseudovirus | VERO E6 | <500 nM | Confirmed in multiple cell types | [3] |

| VSV-SARS-CoV-2 pseudovirus | VERO E6 + TMPRSS2 | ~5-fold higher EC₅₀ | Reduced efficacy in TMPRSS2+ cells | [3] |

| SARS-CoV-2 variants | Various | Nanomolar range | Effective against B.1.1.7 and B.1.351 | [4] |

Experimental Protocols

SARS-CoV-2 Pseudotyped Virus Entry Assay

The SARS-CoV-2 pseudotyped virus entry assay is a key method for evaluating this compound's inhibition of viral entry in a BSL-2 setting. This protocol utilizes replication-deficient viral particles pseudotyped with SARS-CoV-2 spike protein and encoding a reporter gene (e.g., GFP, luciferase) to quantify viral entry inhibition [3].

Procedure:

- Cell preparation: Seed appropriate host cells (VERO E6, MA104, or HEK293T-ACE2) in 96-well tissue culture plates at 1.5×10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to achieve 70-80% confluence.

- Compound treatment: Prepare serial dilutions of this compound in cell culture medium. Remove culture medium from cells and add compound-containing medium. Include controls (DMSO vehicle control and entry inhibition control). Pre-incubate cells with compounds for 1-2 hours at 37°C.

- Virus infection: Add SARS-CoV-2 pseudotyped particles (VSV-SARS-CoV-2-GFP or similar) to compound-treated cells at appropriate multiplicity of infection (MOI). Centrifuge plates at 1000×g for 30 minutes at 4°C to enhance virus-cell contact (spinoculation).

- Incubation and analysis: Incubate infected cells for 24-48 hours at 37°C. Measure reporter gene expression using flow cytometry (for GFP) or luminometry (for luciferase). Calculate percentage inhibition relative to vehicle controls and determine EC₅₀ values using nonlinear regression analysis.

Key considerations: Include calibration controls for normalization. Test cytotoxicity in parallel using MTT, MTS, or similar viability assays. Use appropriate statistical methods for dose-response analysis [3] [5].

Cathepsin L Inhibition Assay

This biochemical assay directly measures this compound's inhibition of recombinant human cathepsin L enzyme activity, establishing target engagement and inhibitory potency.

Procedure:

- Reaction setup: Prepare reaction buffer (100 mM sodium acetate, pH 5.5, 1 mM EDTA, 2 mM DTT). Dilute recombinant human cathepsin L to working concentration in reaction buffer.

- Enzyme-inhibitor pre-incubation: Mix this compound (serial dilutions in DMSO) with cathepsin L solution. Incubate for 10-30 minutes at room temperature. Include controls (enzyme with DMSO only, no enzyme background).

- Substrate addition: Initiate reaction by adding fluorogenic substrate (Z-FR-AMC or similar) at final concentration of 10-50 µM.

- Kinetic measurement: Immediately monitor fluorescence development (excitation 360 nm, emission 460 nm) every 30-60 seconds for 30-60 minutes using a plate reader.

- Data analysis: Calculate initial reaction velocities. Determine inhibition constants (Kᵢ) using appropriate enzyme inhibition models. This compound typically shows Kᵢ values in the picomolar range against cathepsin L [2].

Native SARS-CoV-2 Infection Assay

For confirmation of antiviral activity against authentic, replication-competent SARS-CoV-2, this BSL-3 protocol is essential.

Procedure:

- Cell preparation: Culture susceptible cells (VERO E6, Calu-3, or other relevant models) in 96-well plates to 80-90% confluence.

- Compound treatment: Add serial dilutions of this compound and incubate for 1-2 hours at 37°C.

- Virus infection: Infect cells with SARS-CoV-2 clinical isolate at low MOI (0.01-0.1) in the presence of compounds. Include virus-only and cell-only controls.

- Incubation and harvest: Incubate for 48-72 hours. Collect supernatant for viral load quantification (qRT-PCR) and/or cells for plaque assay or immunostaining.

- Analysis: Quantify viral RNA by qRT-PCR targeting conserved regions (e.g., E gene, RdRp gene). Calculate EC₅₀ values from dose-response curves. Assess cytotoxicity in parallel to determine selectivity index [1] [2].

Pathway Diagrams

This compound's Dual Mechanisms of SARS-CoV-2 Inhibition

Diagram 1: this compound's dual mechanisms against SARS-CoV-2. The diagram illustrates how this compound simultaneously inhibits both viral entry through cathepsin L blockade in the endosomal pathway and viral replication through main protease (Mpro) inhibition.

Experimental Workflow for this compound Evaluation

Diagram 2: Comprehensive workflow for evaluating this compound's anti-SARS-CoV-2 activity. The diagram outlines the sequential approach from mechanistic studies through in vivo evaluation, highlighting key transition points in the drug characterization pipeline.

Research Implications and Future Directions